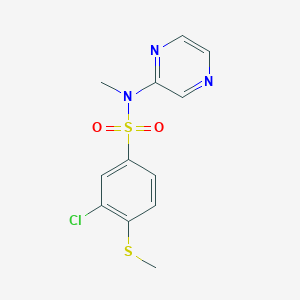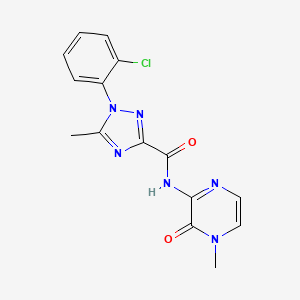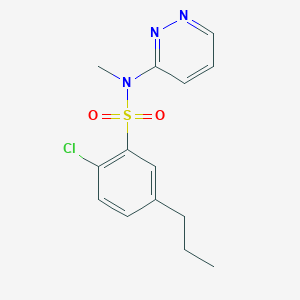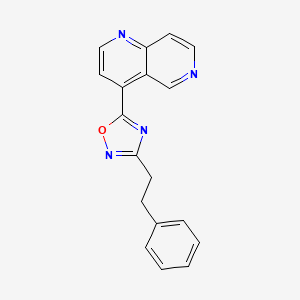![molecular formula C11H11N3O4S2 B6622866 Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate, also known as MPST, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPST is a derivative of thiophene-2-carboxylic acid and pyrazine, and its chemical structure is shown below:
作用机制
The mechanism of action of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and cancer progression.
Biochemical and Physiological Effects:
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate inhibits the proliferation and migration of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate exhibits potent anti-inflammatory and anti-cancer activities in animal models of inflammation and cancer.
实验室实验的优点和局限性
The advantages of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its potent biological activities, its ease of synthesis, and its versatility as a building block for the synthesis of various organic materials. The limitations of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its low solubility in water, which can limit its bioavailability and activity in vivo.
未来方向
There are several future directions for the study of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate. One direction is the development of more potent and selective inhibitors of HDACs and other enzymes that are involved in cancer progression. Another direction is the synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate-based materials with novel properties for applications in electronics, photonics, and biomedicine. Finally, the development of new methods for the delivery and targeting of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in vivo could enhance its therapeutic potential and reduce its toxicity.
合成方法
The synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate involves the reaction of methyl thiophene-2-carboxylate with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate as a white solid, which can be purified using various methods such as recrystallization or column chromatography.
科学研究应用
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a ligand for various metal catalysts.
属性
IUPAC Name |
methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-14(10-6-12-3-4-13-10)20(16,17)8-5-9(19-7-8)11(15)18-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOACPXKGYTULMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)
![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)
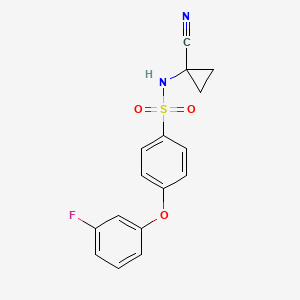
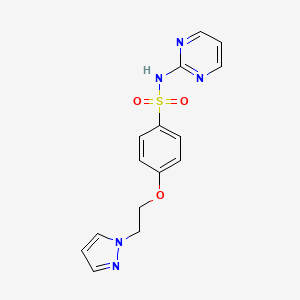
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
